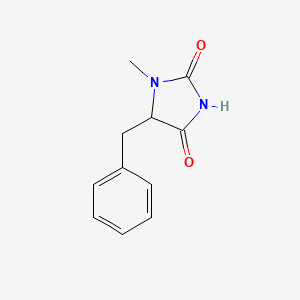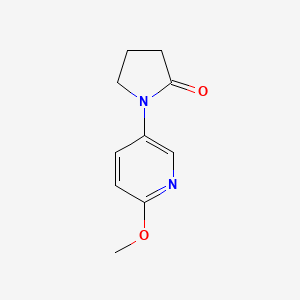
1-(6-Methoxy-3-pyridyl)-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Methoxy-3-pyridyl)-2-pyrrolidinone is a heterocyclic compound that features a pyridyl group substituted with a methoxy group at the 6-position and a pyrrolidinone ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methoxy-3-pyridyl)-2-pyrrolidinone typically involves the reaction of 6-methoxy-3-pyridinecarboxylic acid with reagents that facilitate the formation of the pyrrolidinone ring. One common method includes the cyclization of 6-methoxy-3-pyridinecarboxylic acid with an appropriate amine under acidic or basic conditions to form the desired pyrrolidinone structure.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization process efficiently.
化学反応の分析
Types of Reactions: 1-(6-Methoxy-3-pyridyl)-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrrolidinone ring can be reduced to form a pyrrolidine ring.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-(6-Hydroxy-3-pyridyl)-2-pyrrolidinone.
Reduction: Formation of 1-(6-Methoxy-3-pyridyl)pyrrolidine.
Substitution: Formation of various substituted pyrrolidinone derivatives.
科学的研究の応用
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 1-(6-Methoxy-3-pyridyl)-2-pyrrolidinone involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
- 1-(6-Methoxy-3-pyridyl)-3-(4-nitrophenyl)urea
- (6-Methoxy-3-pyridyl)methanamine
- 1-(5-Fluoro-6-methoxy-3-pyridinyl)methanamine
Comparison: 1-(6-Methoxy-3-pyridyl)-2-pyrrolidinone is unique due to its specific structural features, such as the combination of a methoxy-substituted pyridyl group and a pyrrolidinone ring
特性
分子式 |
C10H12N2O2 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC名 |
1-(6-methoxypyridin-3-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H12N2O2/c1-14-9-5-4-8(7-11-9)12-6-2-3-10(12)13/h4-5,7H,2-3,6H2,1H3 |
InChIキー |
KNFXAKZESUEKEL-UHFFFAOYSA-N |
正規SMILES |
COC1=NC=C(C=C1)N2CCCC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


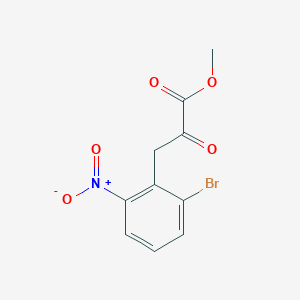
![2-butyl-6-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13695093.png)

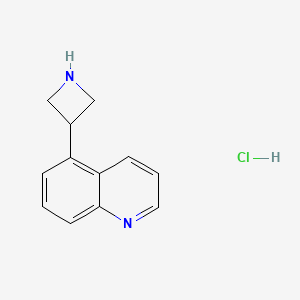

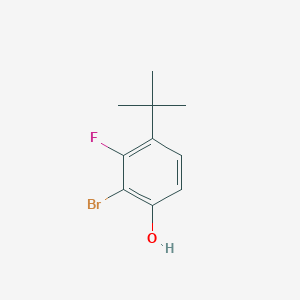
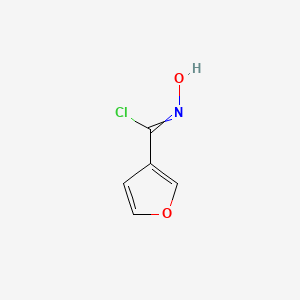

![3-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13695144.png)
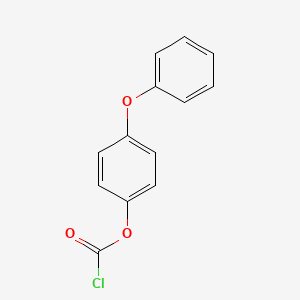
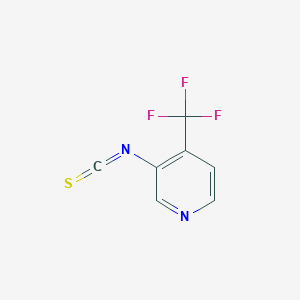

![1-Chloro-7-fluorobenzo[h]isoquinoline](/img/structure/B13695159.png)
